1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The systematic IUPAC name 1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derives from the parent pyrazolo[3,4-d]pyrimidine bicyclic system. The numbering begins at the pyrazole nitrogen (position 1), proceeds through the fused pyrimidine ring (positions 3–7), and accounts for substituents at positions 1 and 4 (Figure 1). The 4-chlorophenyl group attaches to the pyrazole nitrogen (N1), while the 3-methylphenylamine substituent bonds to the pyrimidine nitrogen (N4).
Isomeric possibilities arise from:
- Positional isomerism : Alternative substitution patterns on the bicyclic core (e.g., substituents at N1 vs. N2).
- Stereoisomerism : Restricted rotation about the N4–Caryl bond creates atropisomers, though computational models predict a low energy barrier (~12 kcal/mol) favoring free rotation at physiological temperatures.
- Tautomerism : The pyrazolo[3,4-d]pyrimidine system permits proton shifts between N1 and N2, stabilized by resonance with the pyrimidine ring. X-ray data confirm the 1H-tautomer dominates in the solid state.
X-ray Crystallographic Analysis of Pyrazolo[3,4-d]Pyrimidine Core
Single-crystal X-ray diffraction studies of analogous compounds reveal key structural features (Table 1):
The bicyclic core exhibits near-planarity (maximum deviation 0.052 Å), with π-π stacking distances of 3.45–3.78 Å between adjacent molecules. Intramolecular N—H⋯N hydrogen bonds (2.12 Å) lock the 3-methylphenylamine group into a pseudo-axial orientation relative to the pyrimidine ring.
Density functional theory (DFT) optimizations at the B3LYP/6-311++G(d,p) level corroborate crystallographic data, showing <1% variance in bond lengths and angles. The HOMO (-6.32 eV) localizes on the pyrazolo[3,4-d]pyrimidine core, while the LUMO (-2.15 eV) extends into the 4-chlorophenyl ring, indicating charge-transfer capability.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5/c1-12-3-2-4-14(9-12)23-17-16-10-22-24(18(16)21-11-20-17)15-7-5-13(19)6-8-15/h2-11H,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCCYGGDTQAODI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a β-keto ester to form the pyrazole ring.
Formation of the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative to form the fused pyrimidine ring.
Substitution Reactions:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts, solvents, and temperatures for each step of the synthesis. Additionally, continuous flow chemistry might be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazole or pyrimidine rings.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Structural Characteristics
The molecular formula of 1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is C16H15ClN4. The compound features a pyrazolo ring fused to a pyrimidine structure, substituted with a 4-chlorophenyl group and a 3-methylphenyl group. These structural features contribute to its biological activity and potential therapeutic applications .
Anticancer Potential
Research indicates that this compound exhibits promising anticancer properties. It has been identified as an inhibitor of cyclin-dependent kinase 2 (CDK2), a critical target in cancer therapy. In vitro studies have demonstrated that this compound can significantly inhibit the growth of various cancer cell lines, suggesting its potential as an effective anti-cancer agent .
The following table summarizes the biological activities associated with this compound and its derivatives:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chlorinated and methylated phenyl groups | CDK2 inhibition |
| 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Methyl group at position 1 | Potential anti-cancer activity |
| 6-(Chloromethyl)-N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Chloromethyl group at position 6 | Antimicrobial properties |
Study on Anticancer Activity
A recent study evaluated the anticancer efficacy of several pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The results indicated that this compound effectively inhibited tumor growth in various cancer models and induced apoptosis in cancer cells through CDK2 inhibition .
Structure-Activity Relationships (SAR)
Further investigations into the structure-activity relationships (SAR) of pyrazolo[3,4-d]pyrimidine derivatives have revealed that modifications to the chlorinated and methylated phenyl groups can significantly influence their pharmacological profiles. These modifications may enhance selectivity and potency against specific cancer types .
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, if it acts as a kinase inhibitor, it can prevent the phosphorylation of target proteins, leading to altered cell signaling and potentially therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Kinase Inhibition Profiles
Key Compounds:
Discussion:
- Target Compound vs. However, the target compound’ kinase selectivity remains uncharacterized .
- Target Compound vs. S29 : S29’s 4-fluorobenzyl and chloroethyl groups improve cytotoxicity in neuroblastoma but introduce metabolic instability. The target compound’s simpler structure (lacking fluorinated groups) may mitigate PK issues .
Antibacterial and Cytotoxicity Profiles
Key Compounds:
Discussion:
- The target compound lacks sulfonyl or fluorobenzyl substituents found in antibacterial or cytotoxic analogs, suggesting divergent applications. Its methylphenyl group may favor CNS penetration over antibacterial activity .
Key Data:
Discussion:
- The target compound’s synthesis likely follows analogous pyrazolo[3,4-d]pyrimidine routes (e.g., nucleophilic substitution at position 4). However, the 3-methylphenyl group may require optimized coupling conditions to avoid byproducts .
Biological Activity
1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. Its unique structural characteristics, including a fused pyrazolo and pyrimidine ring system, make it a compound of interest in medicinal chemistry. The compound's molecular formula is C16H15ClN4, and it exhibits a range of biological activities, particularly in cancer research.
Structural Characteristics
The compound features:
- Chlorinated Phenyl Group : Enhances lipophilicity and potential interactions with biological targets.
- Methylated Phenyl Group : May influence the compound's binding affinity and selectivity.
Biological Activity
Research indicates that this compound has demonstrated significant biological activity, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is crucial in cancer therapy.
In Vitro Studies
In vitro assays have shown that this compound can effectively inhibit the growth of various cancer cell lines. Notably:
- Cancer Cell Lines Tested :
- SH-SY5Y (neuroblastoma)
- Various breast and prostate cancer cell lines
- Mechanism of Action : The compound binds to CDK2, disrupting its activity and leading to reduced cell proliferation.
Pharmacokinetics and Solubility
Despite its promising anticancer activity, pyrazolo[3,4-d]pyrimidines often face challenges related to poor aqueous solubility. Recent studies have focused on enhancing the pharmacokinetic properties of such compounds through innovative formulations like nanoparticles and liposomes.
| Formulation Type | Characteristics | Activity Against SH-SY5Y |
|---|---|---|
| Liposomes | Improved solubility | IC50 = 1.90 μM |
| Albumin Nanoparticles | Moderate solubility | IC50 = 12.03 μM |
Case Studies
Several studies have been conducted to explore the efficacy of this compound:
-
Study on Neuroblastoma :
- Objective : Evaluate anticancer activity in SH-SY5Y cells.
- Findings : The compound significantly reduced tumor volume in xenograft models by over 50% when administered in optimized formulations.
-
Molecular Docking Studies :
- These studies indicate that the compound fits well into the active site of CDK2, forming critical hydrogen bonds that enhance its inhibitory activity.
Future Directions
The potential applications of this compound extend beyond cancer therapy. Ongoing research aims to:
- Synthesize derivatives with improved solubility and bioavailability.
- Investigate additional biological targets beyond CDK2 to broaden therapeutic applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1 : Reacting a pyrazolo[3,4-d]pyrimidin-4-amine core with 4-chlorophenyl halides in dry acetonitrile under reflux, followed by filtration and recrystallization (e.g., acetonitrile as solvent) .
- Step 2 : Introducing the 3-methylphenyl group via Ullmann coupling or Pd-catalyzed amination. highlights the use of chloroethyl intermediates and reflux in ethanol/DMSO for 24 hours to optimize yields (~65–71%) .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
| Technique | Parameters Analyzed | Example Data | Reference |
|---|---|---|---|
| IR | NH/CH stretches | 3463 cm⁻¹ (NH₂) | |
| ¹H NMR | Proton environment | δ 10.02 (s, NH) | |
| Elemental Analysis | C/H/N content | C 55.78%, H 4.11% |
Q. What are the primary biological targets and research applications of this compound?
- Methodological Answer : It is a potent Src family kinase inhibitor (IC₅₀ ~1 μM for Lck/Fyn) and is used to study:
- NMDA receptor modulation : PP2 (a structural analog) inhibits DHPG-induced potentiation of NMDA responses in neuronal studies .
- Kinase signaling cascades : Pre-treatment with 10 μM PP2 blocks SFK activity in dendritic spine studies .
Advanced Research Questions
Q. How can researchers optimize synthesis yield and purity under varying reaction conditions?
- Methodological Answer :
- Solvent Selection : Dry acetonitrile improves substitution efficiency for chlorophenyl groups , while DMSO enhances coupling reactions for methylphenyl derivatives .
- Catalyst Optimization : Use Pd(PPh₃)₄ for cross-coupling reactions, achieving ~70% yield .
- Byproduct Mitigation : Recrystallization from ethanol/acetonitrile removes unreacted halides .
Q. What experimental strategies resolve contradictions in data regarding its role in NMDA receptor modulation?
- Methodological Answer :
- Concentration Gradients : Test PP2 at 1–50 μM to differentiate off-target effects (e.g., genistein comparison at 50 μM) .
- Kinase Profiling : Use kinase activity assays (e.g., ADP-Glo™) to confirm SFK-specific inhibition .
- Control Experiments : Include PP3 (inactive analog) to isolate SFK-mediated effects from nonspecific interactions .
Q. How can substitution patterns on the pyrazolo[3,4-d]pyrimidine core enhance kinase inhibitory activity?
- Methodological Answer :
- Chlorophenyl vs. Methylphenyl : The 4-chlorophenyl group enhances hydrophobic binding to SFKs, while 3-methylphenyl improves solubility .
- Thioether Modifications : Replacing methylthio with ethylthio (e.g., compound 2c in ) increases IC₅₀ by 2-fold .
- SAR Studies : Synthesize analogs with morpholinoethylthio groups (e.g., 2e) to improve cellular permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
